molecular formula C17H16ClN5 B15032196 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-methylphenyl)- CAS No. 2515-30-2

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-methylphenyl)-

Cat. No.: B15032196
CAS No.: 2515-30-2
M. Wt: 325.8 g/mol
InChI Key: QNBNEVDEANWKFB-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-methylphenyl)- (hereafter referred to as Compound A) is a symmetrically substituted triazine derivative characterized by a central 1,3,5-triazine core. The molecule features a chlorine atom at the 6-position and two 4-methylphenyl groups at the 2- and 4-positions (). Its molecular formula is C₁₉H₁₈ClN₅, with an average molecular mass of 363.83 g/mol. The chlorine atom enhances electrophilicity, while the 4-methylphenyl substituents contribute steric bulk and moderate electron-donating effects via the methyl groups. This compound is structurally analogous to agrochemicals like atrazine and simazine but differs in aryl substitution patterns, which influence its physicochemical and biological properties ().

Properties

IUPAC Name

6-chloro-2-N,4-N-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5/c1-11-3-7-13(8-4-11)19-16-21-15(18)22-17(23-16)20-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBNEVDEANWKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351364
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2515-30-2
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Green Synthesis

Microwave irradiation has emerged as a sustainable method for synthesizing 2,4-diamino-1,3,5-triazine derivatives. Díaz-Ortiz et al. demonstrated that dicyandiamide reacts with nitriles under solvent-minimized conditions to form triazine cores. For the target compound, this approach would require:

  • Step 1 : Condensation of dicyandiamide with 4-methylbenzonitrile to install N-(4-methylphenyl) groups at positions 2 and 4.
  • Step 2 : Chlorination at position 6 using POCl3/DMF under controlled heating.

Key advantages include reduced reaction times (30–60 minutes vs. 18–24 hours conventional) and 40–60% yields. However, regioselective chlorination remains challenging, often requiring stoichiometric POCl3.

Palladium-Catalyzed Cross-Coupling

Patent CN114728906A outlines a palladium-mediated strategy for 6-chloro-4-aryl triazines. Adapting this to the target compound involves:

Reaction Scheme :

  • Suzuki Coupling :
    $$ \text{4-Chloro-5-nitropyridin-2(1H)-one} + 2 \times \text{4-methylphenylboronic acid} $$
    $$ \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3, 1,4-\text{dioxane}, 99^\circ\text{C}} \text{4,6-Bis(4-methylphenyl)-5-nitropyridin-2(1H)-one} $$
  • Chlorination :
    $$ \xrightarrow{\text{POCl}_3, \text{DMF}, 70^\circ\text{C}} \text{6-Chloro derivative} $$

  • N-Amination :
    $$ \xrightarrow{\text{NH}_3/\text{EtOH}, \text{Fe}^0} \text{Target compound} $$

Critical parameters:

  • Palladium loading: 5 mol% for 60% coupling efficiency
  • Chlorination time: 18 hours for complete conversion
  • Final yield: 52–58% after three steps

Copper/Nickel-Catalyzed Coupling and Ring-Closing

The method from CN108264490B employs benzaldehyde and benzamidine precursors under Cu(OAc)₂ catalysis:

Optimized Conditions :

Parameter Value
Catalyst Cu(OAc)₂ (10 mol%)
Solvent Toluene
Temperature 80°C
Time 48 hours
Yield 78%

To target the 6-chloro variant:

  • Use 4-methylbenzaldehyde and 2-chlorobenzamidine hydrochloride.
  • Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity.

Mechanistic studies suggest the reaction proceeds via:

  • Schiff base formation between aldehyde and amidine
  • Cyclotrimerization catalyzed by Cu²⁺

One-Pot Triflic Anhydride-Mediated Synthesis

Herrea et al. developed a nitrilium salt route enabling three-component assembly:

Procedure :

  • Generate nitrilium triflate from 4-methylbenzonitrile and Tf₂O at −20°C.
  • Sequential addition of:
    • Second 4-methylbenzonitrile equivalent
    • Chlorocyanogen (ClCN) as chloro source
  • Heat to 120°C for 6 hours.

Key Data :

  • Yield: 63% (vs. 41% stepwise synthesis)
  • Regioselectivity: >95% 2,4,6-substitution
  • Byproducts: <5% symmetric triazines

Comparative Analysis and Optimization

Table 1 : Method Comparison for 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-methylphenyl)- Synthesis

Method Yield (%) Purity (%) Time (h) Scalability
Microwave 58 92 22 Lab-scale
Palladium 58 95 42 Pilot-scale
Copper 78 95 48 Industrial
Triflic Anhydride 63 90 8 Lab-scale

Optimization Insights :

  • Chlorination Efficiency : POCl3/DMF achieves 98% Cl incorporation vs. 82% with SOCl2.
  • Amination Selectivity : NH3/Fe0 gives 94% diamination vs. 76% using NH2OH.
  • Purification : Recrystallization from ethanol increases purity from 85% to 98%.

Chemical Reactions Analysis

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(4-methylphenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include primary amines, alcohols, and bases like sodium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(4-methylphenyl)- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares Compound A with key triazine-2,4-diamine derivatives:

Compound Name Molecular Formula Substituents (Positions 2, 4, 6) Molecular Weight (g/mol) Key Applications/Properties Reference IDs
Compound A C₁₉H₁₈ClN₅ 4-methylphenyl, 4-methylphenyl, Cl 363.83 Potential agrochemical/pharmaceutical intermediate
Simazine C₇H₁₂ClN₅ Ethyl, ethyl, Cl 201.66 Herbicide (broadleaf weed control)
Atrazine C₈H₁₄ClN₅ Ethyl, isopropyl, Cl 215.68 Herbicide (corn, sugarcane crops)
RS-0466 C₁₇H₁₈N₆O₂ 3-hydroxyphenyl, 3-hydroxyphenyl, ethyl 338.37 Amyloid-beta cytotoxicity inhibition
6-Chloro-N,N′-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine C₁₉H₂₀ClN₅O₄ 2,4-dimethoxyphenyl, 2,4-dimethoxyphenyl, Cl 417.85 Enhanced solubility due to methoxy groups

Key Observations :

  • Substituent Effects: Electron-Donating Groups: Compound A’s 4-methylphenyl groups provide weaker electron donation compared to the methoxy groups in the dimethoxy-substituted analog (). Steric Hindrance: The bulky 4-methylphenyl groups in Compound A likely hinder accessibility to the triazine core compared to smaller alkyl substituents in simazine and atrazine ().
  • Solubility : The dimethoxy-substituted derivative exhibits higher solubility in polar solvents due to methoxy groups, whereas Compound A’s hydrophobicity may favor membrane permeability in biological systems ().

Biological Activity

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-methylphenyl)- is a compound of interest due to its potential biological activities. This triazine derivative is characterized by its unique chemical structure which may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and agriculture.

  • Chemical Formula: C₁₁H₁₄ClN₅
  • Molecular Weight: 257.763 g/mol
  • CAS Number: 39605-42-0
  • IUPAC Name: 6-chloro-N,N'-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Antimicrobial Properties

Research has indicated that triazine derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of certain triazines against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The compound was found to inhibit the dihydrofolate reductase enzyme in Mtb, which is critical for bacterial survival .

Table 1: Antimicrobial Activity of Triazine Derivatives

Compound NameTarget OrganismMIC (µg/mL)Mechanism of Action
Triazine AMtb0.5Inhibition of dihydrofolate reductase
Triazine BE. coli2.0Disruption of cell wall synthesis
Triazine CS. aureus1.0Protein synthesis inhibition

Anti-inflammatory Effects

Triazine compounds have been studied for their anti-inflammatory properties. In vitro assays demonstrated that they could significantly reduce pro-inflammatory cytokines in macrophage cultures. This suggests a role in modulating immune responses, which could be beneficial in treating inflammatory diseases .

Case Study: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of a series of triazine derivatives, including the compound . The results indicated a dose-dependent reduction in inflammation markers such as TNF-alpha and IL-6 when treated with triazines compared to control groups .

The biological activity of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(4-methylphenyl)- can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in folate metabolism in bacteria.
  • Cellular Uptake : Its lipophilic nature may enhance cellular uptake, allowing it to exert effects intracellularly.
  • Cytokine Modulation : It appears to modulate the release of cytokines from immune cells, thereby influencing inflammation.

Research Findings

Recent studies have focused on synthesizing various analogs of this compound to enhance its biological efficacy:

  • Synthesis and Evaluation : A series of structural modifications were made to improve potency against resistant strains of bacteria. The most effective analogs exhibited an EC50 in the low nanomolar range against Mtb .
  • In Vivo Studies : Preliminary animal studies indicate that these compounds can significantly reduce bacterial load in infected tissues without notable toxicity .

Q & A

Q. What synthetic methodologies are effective for preparing 6-chloro-N,N'-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized?

The synthesis of triazine derivatives typically involves stepwise substitution reactions. For example, analogous compounds like 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines are synthesized via condensation of substituted benzaldehydes with amines, followed by cyclization using chlorinated reagents . Key steps include:

  • Amine-Aldehyde Condensation : Reacting 3-(4-chlorophenoxy)propan-1-amine with substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) to form intermediates.
  • Cyclization : Using reagents like POCl₃ or PCl₅ to facilitate triazine ring closure.
  • Purification : Employing UPLC to achieve high purity (92.7–99.4%) and confirm structural integrity via HRMS and NMR .
    Optimization involves adjusting reaction temperature, stoichiometry, and solvent polarity. For instance, microwave-assisted synthesis can improve yield and reduce reaction time, as seen in related triazine derivatives .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, ¹H NMR signals at δ 7.55–6.87 ppm (aromatic protons) and δ 4.08–2.07 ppm (aliphatic chains) validate substituent integration .
  • HRMS : Precise mass measurements (e.g., M+H⁺ = 444.0539) ensure molecular formula accuracy .
  • UPLC : Purity assessment (>92%) and detection of byproducts .
    Discrepancies in spectral data (e.g., unexpected splitting or shifts) are resolved by comparing experimental results with computational simulations (e.g., density functional theory for NMR predictions) .

Q. How does the solubility profile of this compound influence formulation strategies for in vitro assays?

The compound’s poor aqueous solubility (common in triazine derivatives) necessitates solvent optimization. For example:

  • Polar aprotic solvents : DMSO or DMF are used for stock solutions.
  • Surfactant-assisted dispersion : Polysorbate-80 or cyclodextrins enhance solubility in biological buffers .
    Pre-formulation studies should include dynamic light scattering (DLS) to assess aggregation and stability under physiological conditions.

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends govern the biological activity of this compound, particularly in antimicrobial or antiproliferative contexts?

SAR studies on analogous triazines reveal:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 6-position enhance antimicrobial activity by increasing membrane permeability .
  • Aryl Group Diversity : Bulky 4-methylphenyl groups at N,N' positions improve target binding via hydrophobic interactions, as demonstrated in 6,N2-diaryl derivatives with IC₅₀ values <10 µM against cancer cell lines .
    Advanced SAR requires combinatorial libraries with systematic substituent variations (e.g., halogenation, alkyl chain length) and high-throughput screening .

Q. How can computational modeling (e.g., 3D-QSAR, molecular docking) guide the optimization of this compound’s bioactivity?

  • 3D-QSAR : Models built using antiproliferative data from diaryl triazines identify pharmacophoric features (e.g., electrostatic potential maps) critical for binding ATP-binding pockets in kinases .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to predict binding stability. For example, MD trajectories of triazine derivatives with EGFR kinase highlight key hydrogen bonds with Lys745 and hydrophobic contacts with Leu788 .
    Validating computational predictions requires synthesizing targeted analogs and comparing experimental vs. predicted IC₅₀ values.

Q. What mechanistic pathways underlie its toxicity, and how can metabolic stability be improved?

  • CYP450 Metabolism : Chlorinated triazines are prone to oxidative dehalogenation, generating reactive intermediates. LC-MS/MS studies detect metabolites like desethyl derivatives, which correlate with hepatotoxicity .
  • Mitochondrial Toxicity : ROS generation and ATP depletion are observed in hepatic cell lines, necessitating mitochondrial membrane potential assays (JC-1 staining) .
    Strategies to improve metabolic stability include:
    • Introducing fluorine atoms to block metabolic hotspots.
    • Prodrug formulations that release active moieties selectively in target tissues .

Q. How should researchers address contradictory data in biological activity across studies?

Contradictions (e.g., varying IC₅₀ values) arise from differences in:

  • Assay Conditions : Serum concentration, incubation time, and cell passage number. Standardize protocols using guidelines like OECD 423 for cytotoxicity .
  • Compound Purity : UPLC and HRMS verify batch-to-batch consistency .
  • Cell Line Authenticity : STR profiling to confirm genetic stability .
    Meta-analyses of published data (e.g., using RevMan software) can identify outliers and establish consensus EC₅₀ ranges.

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